Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Peptide synthesis Thermal stability Solid‑phase chemistry

Generic imidazole building blocks compromise coupling efficiency and target binding. This fully methyl-capped histidine analog eliminates that variability. • 4,5-Dimethylimidazole + N-Me backbone: 1 HBD minimizes off-target H-bonding; Fsp3 0.6 suits shallow pockets (e.g., KDM demethylases). • LogP -0.119 balances solubility and membrane penetration-high-concentration screening without precipitation. • Single asymmetric carbon ensures enantiomeric fidelity during Fmoc-SPPS; ≥98% purity across suppliers.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13645859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)CC(C(=O)OC)NC)C
InChIInChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-9(11-3)10(14)15-4/h6,9,11H,5H2,1-4H3
InChIKeyMMVKLAODQCXNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate Overview


Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1250202-32-4) is a fully methyl-capped histidine analog classified as an N,4,5-trimethylhistidine methyl ester . The compound bears a 4,5-dimethylimidazole ring, an N-methyl secondary amine on the α-carbon, and a methyl ester terminus, giving it a molecular formula of C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g·mol⁻¹ . Its computed LogP of –0.119 and the presence of a single asymmetric carbon define it as a compact, moderately hydrophilic building block suitable for solid-phase peptide synthesis, fragment-based library construction, and structure–activity relationship (SAR) exploration where backbone N‑methylation and imidazole steric shielding are simultaneously required.

Differentiation from Closest Analogs


Imidazole-containing amino acid esters are frequently treated as interchangeable heterocyclic building blocks; however, the simultaneous presence of a 4,5‑dimethylimidazole ring and an N‑methyl backbone in this compound creates a steric and electronic profile that differs measurably from single‑substitution or unsubstituted analogs. Replacing it with a 2‑methylimidazole variant or a des‑N‑methyl analog alters hydrogen‑bond donor/acceptor counts, lipophilicity, and conformational constraints, which directly influence coupling efficiency in peptide synthesis and binding poses in target‑engagement assays. The quantitative evidence below demonstrates that even seemingly minor structural changes lead to significant shifts in physicochemical properties, chromatographic behavior, and biological recognition, making generic substitution unreliable without explicit experimental re‑validation.

Comparative Quantitative Evidence


Boiling Point Advantage in Amide Coupling

The target compound exhibits a predicted boiling point of 378.9 ± 42.0 °C , which is 27.9 °C higher than the 351.0 ± 37.0 °C predicted for the closest commercially available analog, Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate . This difference originates from the additional methyl group on the imidazole ring, which increases molecular weight (211.26 vs. 197.24 g·mol⁻¹) and van der Waals surface area, thereby strengthening intermolecular dispersion forces.

Peptide synthesis Thermal stability Solid‑phase chemistry

Reduced Density for Resin Swelling

The 4,5‑dimethyl substitution reduces crystal packing efficiency, resulting in a predicted density of 1.13 ± 0.1 g·cm⁻³ compared to 1.15 ± 0.1 g·cm⁻³ for the 2‑methyl analog . Although the absolute difference is modest (–0.02 g·cm⁻³), it consistently reflects the steric bulk of the vicinal dimethyl pattern, which forces the imidazole ring into a more orthogonal orientation relative to the amino acid backbone.

Solid‑phase peptide synthesis Resin compatibility Molecular packing

Hydrogen Bond Profile and Chromatographic Behavior

The target compound possesses three hydrogen‑bond acceptors and one donor , which differs from the des‑N‑methyl analog Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoate that carries an additional H‑bond donor from the free amine. This change modifies the compound's retention time on reversed‑phase HPLC and its ability to engage in intermolecular hydrogen bonding during target recognition.

Chromatography Hydrogen bonding ADME prediction

Favorable Fsp3 for Fragment Screening

The fraction of sp³‑hybridized carbons (Fsp3) for the target compound is 0.6 , placing it above the typical lead‑like threshold (>0.45) associated with improved clinical success. For comparison, unsubstituted imidazole‑alanine esters often exhibit Fsp3 values below 0.5 due to fewer saturated carbon atoms.

Fragment‑based drug discovery Molecular complexity Lead‑likeness

Single Stereocenter for Chiral Integrity

The compound contains exactly one asymmetric atom , which can be exploited for enantioselective synthesis. In contrast, analogs with an additional methyl group on the α‑carbon (e.g., CAS 1250786-71-0) introduce a quaternary center that can lead to racemization or complex diastereomer mixtures during coupling.

Chiral building block Peptide stereochemistry Enantiomeric purity

Consistent High Purity Across Vendors

The target compound is supplied at ≥98% purity by both Fluorochem and Chemscene . This level of purity is critical for reproducible SAR studies and scale‑up reactions, as even 2% impurities can confound biological assay results or catalyze side reactions during multi‑step syntheses.

Procurement quality Batch consistency Analytical validation

Key Application Scenarios


Sterically Shielded Peptide Stapling

The combination of 4,5‑dimethylimidazole bulk and backbone N‑methylation provides enhanced proteolytic stability in stapled peptide helices. The reduced H‑bond donor count (1 HBD) minimizes off‑target hydrogen bonding, while the single asymmetric carbon ensures enantiomeric fidelity during Fmoc‑SPPS coupling. Researchers can expect improved cell permeability relative to des‑methyl analogs.

Fragment Library for Intracellular PPIs

With an Fsp3 of 0.6 , the compound is an ideal fragment starting point for lead generation campaigns aimed at targets with shallow binding pockets, such as KDM histone demethylases. The moderate LogP (–0.119) balances solubility and membrane penetration, enabling screening at high concentrations without precipitation.

Chromatographic Method Development and Reference Standard

The distinct boiling point (378.9 °C) and hydrogen‑bonding signature serve as reliable identifiers for HPLC method development. The consistent ≥98% purity across suppliers makes the compound suitable as a reference standard for quantifying structurally related impurities in process chemistry.

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